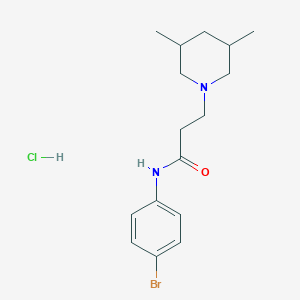

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride

Descripción general

Descripción

- Específicamente, el hidrocloruro de SMANT antagoniza la acumulación de Smo dentro del cilio primario (PC) , que es esencial para la activación de la vía Hh .

- El compuesto ha sido estudiado por sus efectos tanto en el Smo de tipo salvaje como en una forma oncogénica conocida como SmoM2 .

Hidrocloruro de SMANT: es un compuesto que actúa como un . Desempeña un papel crucial en la regulación de la vía de señalización Hedgehog (Hh).

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el hidrocloruro de SMANT no están fácilmente disponibles en la literatura.

- es esencial tener en cuenta que el hidrocloruro de SMANT está disponible comercialmente, y su síntesis probablemente implica procedimientos especializados.

Análisis De Reacciones Químicas

- El hidrocloruro de SMANT participa en la inhibición de la actividad de Smo, particularmente en el cilio primario.

- El compuesto puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución . la información detallada sobre reactivos y condiciones específicos sigue siendo esquiva.

- Los principales productos resultantes de estas reacciones no se han documentado explícitamente.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C22H30BrN3O4

- Molecular Weight : 480.4 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with bromophenyl and propanamide functionalities, which are crucial for its biological activity.

Anticonvulsant Activity

Research has shown that compounds similar to N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride exhibit significant anticonvulsant properties. Studies indicate that the structural modifications at the piperidine and phenyl rings enhance the compound's efficacy in modulating sodium channels, which are critical in controlling neuronal excitability .

Neurological Disorders

The compound has potential applications in treating various neurological disorders due to its ability to influence ion channel dynamics. By promoting sodium channel slow inactivation, it may help reduce hyperexcitability associated with conditions such as epilepsy .

Antitumor Properties

Emerging research suggests that derivatives of this compound may possess antitumor activity. The mechanism of action could involve the inhibition of cancer cell proliferation through modulation of specific signaling pathways that regulate cell growth and apoptosis .

Case Study 1: Anticonvulsant Efficacy

In a study involving rodent models, several derivatives of this compound were tested for their anticonvulsant efficacy. The results demonstrated that compounds with specific substitutions at the piperidine ring significantly reduced seizure frequency compared to control groups. The protective indices (TD50/ED50) were comparable to established antiseizure medications, indicating a promising therapeutic profile .

Case Study 2: Antitumor Activity

A series of experiments conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects against various tumor types. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Data Table

Mecanismo De Acción

- El mecanismo de acción del hidrocloruro de SMANT implica bloquear la actividad de Smo dentro del cilio primario.

- Es probable que interfiera con los eventos de señalización aguas abajo, afectando a factores de transcripción como las proteínas Gli .

- Los objetivos moleculares precisos y las vías influenciadas por el hidrocloruro de SMANT requieren mayor investigación.

Comparación Con Compuestos Similares

- Si bien las comparaciones detalladas son escasas, el hidrocloruro de SMANT destaca por su modo único de inhibición de Smo.

- Los compuestos similares pueden incluir otros inhibidores de Smo, como ciclopamina y vismodegib .

Actividad Biológica

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, providing a detailed overview of its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₁₅H₁₈BrN₃O

- Molecular Weight : 322.23 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may influence several pathways:

- Kinase Inhibition : It has been suggested that derivatives of similar compounds exhibit inhibitory effects on specific kinases, which are critical in cell signaling pathways related to cancer progression and inflammation .

- Transcription Factor Modulation : The compound may regulate gene expression by interacting with transcription factors such as NF-kappa-B and AP-1, which are involved in immune responses and inflammation .

- Cell Cycle Regulation : By repressing cell cycle inhibitors like CDKN1A, this compound may disrupt normal cell cycle checkpoints, potentially leading to enhanced cell proliferation in certain contexts .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the growth of breast cancer cells by inducing apoptosis and modulating cell cycle progression .

- Mechanistic Insights : The compound's ability to down-regulate genes associated with tumor growth (e.g., c-myc) and up-regulate pro-apoptotic factors suggests a dual mechanism where it both inhibits proliferation and promotes programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- Cytokine Modulation : It has been reported to decrease the production of pro-inflammatory cytokines in immune cells, indicating its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using animal models of inflammation have demonstrated that treatment with this compound leads to reduced swelling and pain, supporting its therapeutic potential in inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a clinical trial setting for patients with advanced solid tumors. The study aimed to evaluate its safety profile and preliminary efficacy:

- Patient Outcomes : Participants exhibited a range of responses, with some experiencing significant tumor shrinkage. Side effects were manageable and included mild gastrointestinal disturbances .

- Future Directions : The promising results from this trial suggest further investigation into dosage optimization and combination therapies with other anticancer agents.

Research Findings Summary Table

Propiedades

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESCHFXROUCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.